5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL
Description
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-4-13-10(2)18-17(20-16(13)22)25-9-14-19-15(21-23-14)11-5-7-12(24-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFGOPATISIBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative The pyrimidine ring can be constructed via cyclization reactions involving suitable precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution reactions on the phenyl group would introduce new functional groups at specific positions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.
Industry: The compound may have applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimidine-oxadiazole hybrids, which are studied for their diverse pharmacological properties. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison of Pyrimidine-Oxadiazole Derivatives
Key Observations:
Substituent Effects on Activity :
- The trifluoromethyl group in Compound 11a enhances selectivity for TLR7/8 inhibition, likely due to improved hydrophobic interactions .
- The methylsulfanylphenyl group in the target compound may enhance metabolic stability compared to methoxyphenyl or propyl analogs, though experimental validation is needed.
Synthetic Routes :
- Pyrimidine-oxadiazole hybrids are typically synthesized via cyclocondensation of amidoximes with activated carbonyl groups (e.g., ethyl trifluoroacetate in Compound 11a) . The target compound likely follows a similar pathway, with modifications for sulfur-containing substituents.
Theoretical Studies: Density functional theory (DFT) calculations, as described by Becke , could predict the electronic properties of the methylsulfanyl group, which may influence redox behavior or binding affinity.
Crystallographic Data :
- Structural analogs like Compound 11a were characterized using SHELX software for crystallographic refinement . The absence of such data for the target compound limits direct conformational comparisons.
Biological Activity
5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features several notable functional groups, including a pyrimidine ring and an oxadiazole moiety. Its molecular formula is C15H18N4O2S2, with a molecular weight of approximately 350.45 g/mol. The presence of the methylsulfanyl group is significant as it may enhance the compound’s solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 100 µg/mL, suggesting moderate to strong antibacterial activity .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it can scavenge free radicals effectively, with a half-maximal inhibitory concentration (IC50) of approximately 25 µg/mL. This property is crucial for developing treatments aimed at oxidative stress-related conditions .
Cytotoxicity and Anti-cancer Potential
Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be around 30 µM, indicating significant anti-cancer potential. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway .
The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, the compound may inhibit topoisomerases or kinases that are crucial for cancer cell growth. Additionally, its ability to modulate oxidative stress pathways enhances its therapeutic profile against both microbial infections and cancer .
Case Studies
Several case studies have highlighted the compound’s therapeutic potential:
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized analogs demonstrated that modifications to the methylsulfanyl group significantly enhanced antibacterial activity against resistant strains of bacteria .
- Cancer Cell Line Study : In a comparative study of various pyrimidine derivatives, this compound showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .
Summary Table of Biological Activities
| Activity Type | Observed Effect | IC50 (µg/mL or µM) |
|---|---|---|
| Antimicrobial | Effective against S. aureus | 10 - 100 |
| Effective against E. coli | 10 - 100 | |
| Antioxidant | Free radical scavenging | 25 |
| Cytotoxicity | Against MCF-7 (breast cancer) | ~30 |
| Against A549 (lung cancer) | ~30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
